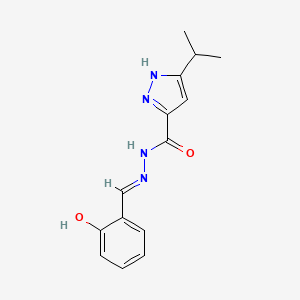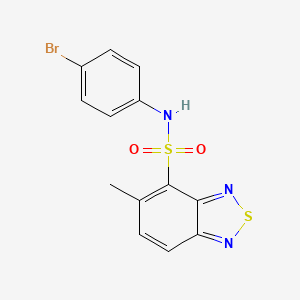![molecular formula C32H28BrN5O2S B11639542 (5Z)-2-(4-bromophenyl)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639542.png)
(5Z)-2-(4-bromophenyl)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5Z)-2-(4-bromophenyl)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include 4-bromobenzaldehyde, 3-methyl-4-(3-methylbutoxy)benzaldehyde, and 1-phenyl-1H-pyrazole-4-carbaldehyde. The key steps in the synthesis may involve:
Condensation Reactions: Formation of intermediate compounds through condensation reactions.
Cyclization: Formation of the thiazolo[3,2-b][1,2,4]triazole ring system.
Substitution Reactions: Introduction of the bromophenyl and other substituents.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor ligand. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
The compound may have potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities. Research in medicinal chemistry may explore its efficacy and safety as a drug candidate.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[3,2-b][1,2,4]triazole ring system may play a crucial role in binding to these targets, leading to modulation of biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole Derivatives: Compounds with similar core structures but different substituents.
Pyrazole Derivatives: Compounds containing the pyrazole ring system with various functional groups.
Uniqueness
The uniqueness of “(5Z)-2-(4-bromophenyl)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” lies in its specific combination of substituents and the resulting biological activity. Its structure-activity relationship (SAR) can provide valuable insights into designing more potent and selective compounds.
Propriétés
Formule moléculaire |
C32H28BrN5O2S |
|---|---|
Poids moléculaire |
626.6 g/mol |
Nom IUPAC |
(5Z)-2-(4-bromophenyl)-5-[[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C32H28BrN5O2S/c1-20(2)15-16-40-27-14-11-23(17-21(27)3)29-24(19-37(35-29)26-7-5-4-6-8-26)18-28-31(39)38-32(41-28)34-30(36-38)22-9-12-25(33)13-10-22/h4-14,17-20H,15-16H2,1-3H3/b28-18- |
Clé InChI |
WIRAQJRCYLHAFG-VEILYXNESA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Br)S3)C6=CC=CC=C6)OCCC(C)C |
SMILES canonique |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Br)S3)C6=CC=CC=C6)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639467.png)
![2-Ethyl-3-methyl-1-({2-[(4-nitrophenyl)amino]ethyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11639472.png)
![Ethyl 6-ethoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11639473.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639475.png)
![3-(5-bromo-2-thienyl)-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11639477.png)
![(2E)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-5-(4-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11639479.png)
![4,4'-[(9-oxo-9H-fluorene-2,7-diyl)disulfonyl]dipiperazine-1-carbaldehyde](/img/structure/B11639488.png)
![4-({2-(4-fluorophenyl)-4-hydroxy-5-oxo-1-[2-(piperidin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11639490.png)
![2-Methoxy-5-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B11639497.png)
![(5Z)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11639503.png)


![4-(2-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11639530.png)
